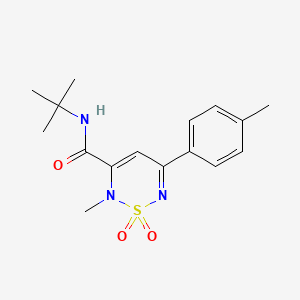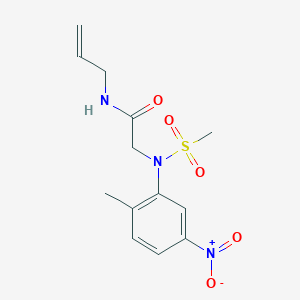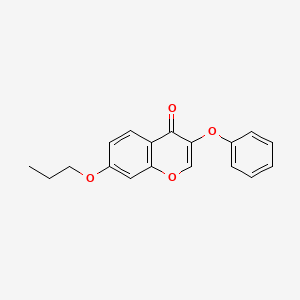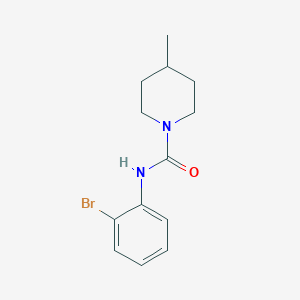
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine
Overview
Description
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Mechanism of Action
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that the compound may exert its neuroprotective and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been suggested that the compound may act as an antioxidant, reducing the levels of reactive oxygen species and protecting neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has a range of biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce the levels of reactive oxygen species and protect neurons from oxidative stress-induced damage. In addition, the compound has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential use as a neuroprotective agent. The compound has been shown to have a protective effect on neurons against oxidative stress-induced damage. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine. One of the areas of interest is its potential use in the treatment of addiction and drug abuse. Studies have shown that the compound may have a modulatory effect on the reward system in the brain, which could make it a potential candidate for the treatment of addiction. Another area of interest is the study of the compound's mechanism of action. Further studies are needed to fully understand the exact mechanism of action of the compound and its potential use in various scientific research applications.
Scientific Research Applications
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been studied for its potential use in various scientific research applications. One of the areas of interest is its potential use as a neuroprotective agent. Studies have shown that the compound has a protective effect on neurons against oxidative stress-induced damage. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, the compound has been studied for its potential use in the treatment of addiction and drug abuse.
properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICUQRNNGZMVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4540941.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4540960.png)


![2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)


![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4541029.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4541036.png)
![1-({1-[(4-tert-butylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541041.png)